molecular formula C18H21NO B2484712 1-Benzhydryl-3-(methoxymethyl)azetidine CAS No. 955400-19-8

1-Benzhydryl-3-(methoxymethyl)azetidine

Cat. No.: B2484712
CAS No.: 955400-19-8
M. Wt: 267.372
InChI Key: UZMOKQUZHHAIAG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(methoxymethyl)azetidine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(methoxymethyl)azetidine can be synthesized through a multi-step process. One common method involves the reaction of 1-diphenylmethyl-3-hydroxymethylazetidine with sodium hydride in tetrahydrofuran (THF) at 0-25°C. This is followed by the addition of methyl iodide at room temperature for 4 hours. The reaction mixture is then washed with a saturated sodium carbonate solution, dried, and evaporated to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzhydryl-3-(methoxymethyl)azetidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(methoxymethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Benzhydryl-3-hydroxymethylazetidine
  • Methyl 1-benzhydrylazetidine-3-carboxylate
  • 3-Amino-1-benzhydryl-azetidine mesylate

Comparison: 1-Benzhydryl-3-(methoxymethyl)azetidine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-3-(methoxymethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMOKQUZHHAIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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